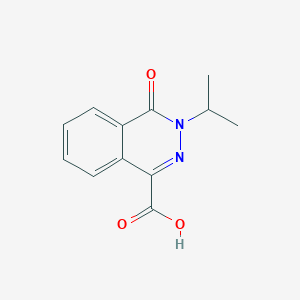
4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms. The presence of the oxo group and the carboxylic acid functionality makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phthalic anhydride with isopropylamine, followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
化学反应分析
Types of Reactions: 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different functional groups.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents such as alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of phthalazine derivatives with additional oxo groups.
Reduction: Formation of dihydrophthalazine derivatives.
Substitution: Formation of esters or amides depending on the substituents used.
科学研究应用
4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.
Molecular Targets and Pathways:
Enzymes: Targets include oxidoreductases and hydrolases.
Pathways: Inhibition of key enzymes in metabolic pathways can lead to therapeutic effects, such as reduced inflammation or bacterial growth.
相似化合物的比较
Phthalazine derivatives: Compounds with similar bicyclic structures but different substituents.
Isoquinoline derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness: 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
4-oxo-3-propan-2-ylphthalazine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMMXXFRGQLXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2854095.png)
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2854096.png)
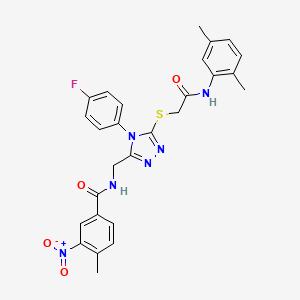
![1-(4-tert-butylphenyl)-3-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl]urea](/img/structure/B2854099.png)
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854100.png)
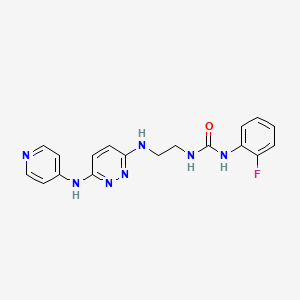
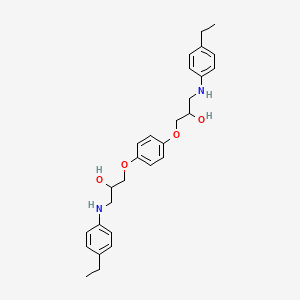
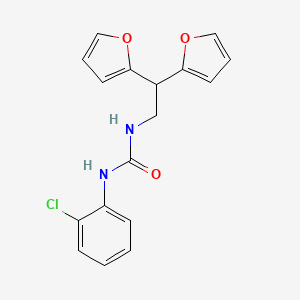
![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2854105.png)
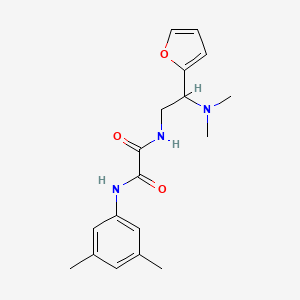
![ethyl 7-cyclohexyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2854109.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)
![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
![2-(1H-indol-1-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2854117.png)
